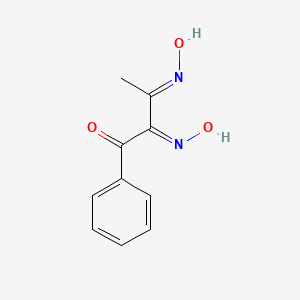

Benzoylmethylglyoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le benzoylméthylglyoxime peut être synthétisé par réaction du chlorure de benzoyle avec la méthylglyoxime en présence d'une base telle que l'hydroxyde de sodium. La réaction implique généralement les étapes suivantes :

- Dissolution de la méthylglyoxime dans une solution aqueuse d'hydroxyde de sodium.

- Addition goutte à goutte de chlorure de benzoyle sous agitation constante.

- Le mélange réactionnel est ensuite chauffé pour favoriser la formation de benzoylméthylglyoxime.

- Le produit est isolé par filtration et purifié par recristallisation .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du benzoylméthylglyoxime ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, telles que la température, la pression et les concentrations de réactifs, pour obtenir des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Types de réactions : Le benzoylméthylglyoxime subit diverses réactions chimiques, notamment :

Oxydation : Les groupes oxime peuvent être oxydés pour former les composés nitroso correspondants.

Réduction : La réduction des groupes oxime peut produire des amines.

Substitution : Le cycle phényle peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Principaux produits :

Oxydation : Formation de dérivés nitroso.

Réduction : Formation des amines correspondantes.

Substitution : Formation de dérivés substitués de benzoylméthylglyoxime.

4. Applications de la Recherche Scientifique

Le benzoylméthylglyoxime a des applications diverses dans la recherche scientifique, notamment :

Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes avec des ions métalliques.

Biologie : Étudié pour son potentiel en tant qu'agent chélatant dans les systèmes biologiques.

Médecine : Exploré pour ses propriétés antimicrobiennes et son utilisation potentielle dans le développement de médicaments.

Industrie : Utilisé dans la synthèse de matériaux avancés et comme réactif en chimie analytique.

5. Mécanisme d'Action

Le mécanisme d'action du benzoylméthylglyoxime implique sa capacité à former des complexes stables avec des ions métalliques par l'intermédiaire de ses groupes oxime. Ce processus de chélation peut inhiber l'activité des enzymes métallo-dépendantes ou perturber l'homéostasie des ions métalliques dans les systèmes biologiques. Les cibles moléculaires et les voies impliquées comprennent les transporteurs d'ions métalliques et les métalloprotéines .

Composés Similaires :

Diméthylglyoxime : Un autre dérivé de la glyoxime avec des propriétés chélatantes similaires mais des caractéristiques structurelles différentes.

Benzoylacétone : Partage le groupe benzoyle mais ne possède pas la fonctionnalité oxime.

Phénylglyoxal : Contient un groupe phényle et une fraction glyoxal, mais diffère en termes de réactivité et d'applications.

Unicité : Le benzoylméthylglyoxime est unique en raison de ses deux groupes oxime, ce qui améliore sa capacité de chélation et sa réactivité par rapport aux composés similaires. Cela le rend particulièrement précieux dans les applications nécessitant une liaison forte et sélective des ions métalliques .

Applications De Recherche Scientifique

Benzoylmethylglyoxime has diverse applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: Investigated for its potential as a chelating agent in biological systems.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the synthesis of advanced materials and as a reagent in analytical chemistry.

Mécanisme D'action

The mechanism of action of benzoylmethylglyoxime involves its ability to form stable complexes with metal ions through its oxime groups. This chelation process can inhibit the activity of metal-dependent enzymes or disrupt metal ion homeostasis in biological systems. The molecular targets and pathways involved include metal ion transporters and metalloproteins .

Comparaison Avec Des Composés Similaires

Dimethylglyoxime: Another glyoxime derivative with similar chelating properties but different structural features.

Benzoylacetone: Shares the benzoyl group but lacks the oxime functionality.

Phenylglyoxal: Contains a phenyl group and glyoxal moiety but differs in reactivity and applications.

Uniqueness: Benzoylmethylglyoxime is unique due to its dual oxime groups, which enhance its chelating ability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring strong and selective metal ion binding .

Propriétés

Numéro CAS |

32796-72-8 |

|---|---|

Formule moléculaire |

C10H10N2O3 |

Poids moléculaire |

206.20 g/mol |

Nom IUPAC |

(2E,3E)-2,3-bis(hydroxyimino)-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H10N2O3/c1-7(11-14)9(12-15)10(13)8-5-3-2-4-6-8/h2-6,14-15H,1H3/b11-7+,12-9+ |

Clé InChI |

UFIJWQKLMBHNLN-HNWKWBPYSA-N |

SMILES isomérique |

C/C(=N\O)/C(=N\O)/C(=O)C1=CC=CC=C1 |

SMILES canonique |

CC(=NO)C(=NO)C(=O)C1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)

![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)